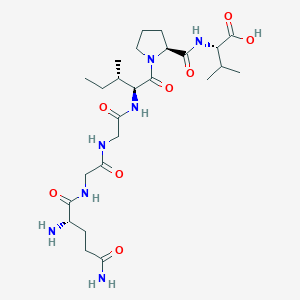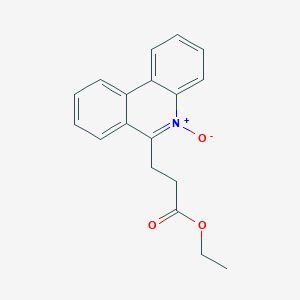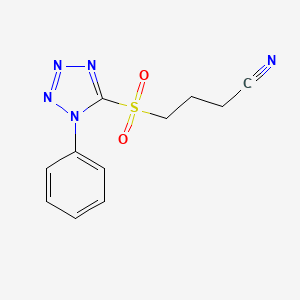
4-(1-Phenyltetrazol-5-yl)sulfonylbutanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Phenyltetrazol-5-yl)sulfonylbutanenitrile is a chemical compound with the molecular formula C₁₁H₁₁N₅O₂S and a molecular weight of 277.302 g/mol It is characterized by the presence of a phenyltetrazole group attached to a sulfonylbutanenitrile moiety
Vorbereitungsmethoden
The synthesis of 4-(1-Phenyltetrazol-5-yl)sulfonylbutanenitrile typically involves the reaction of primary or secondary alcohols with 1-phenyl-1(H)-tetrazole-5-thiol and [Me₂NCHSEt]⁺ BF₄⁻ . This method provides a direct and efficient route to the desired product. Industrial production methods may involve similar synthetic routes, optimized for large-scale production to ensure high yield and purity.
Analyse Chemischer Reaktionen
4-(1-Phenyltetrazol-5-yl)sulfonylbutanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(1-Phenyltetrazol-5-yl)sulfonylbutanenitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and binding affinities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-(1-Phenyltetrazol-5-yl)sulfonylbutanenitrile involves its interaction with molecular targets such as enzymes or receptors. The phenyltetrazole group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The sulfonyl and nitrile groups may also contribute to the compound’s overall reactivity and binding properties.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-(1-Phenyltetrazol-5-yl)sulfonylbutanenitrile include:
4-(1-Phenyltetrazol-5-yl)sulfonylbutanoic acid: Differing by the presence of a carboxylic acid group instead of a nitrile.
4-(1-Phenyltetrazol-5-yl)sulfonylbutanamide: Featuring an amide group in place of the nitrile.
4-(1-Phenyltetrazol-5-yl)sulfonylbutanol: Containing a hydroxyl group instead of the nitrile.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
309241-44-9 |
|---|---|
Molekularformel |
C11H11N5O2S |
Molekulargewicht |
277.30 g/mol |
IUPAC-Name |
4-(1-phenyltetrazol-5-yl)sulfonylbutanenitrile |
InChI |
InChI=1S/C11H11N5O2S/c12-8-4-5-9-19(17,18)11-13-14-15-16(11)10-6-2-1-3-7-10/h1-3,6-7H,4-5,9H2 |
InChI-Schlüssel |
ACNDIYANAZBFHI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)S(=O)(=O)CCCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


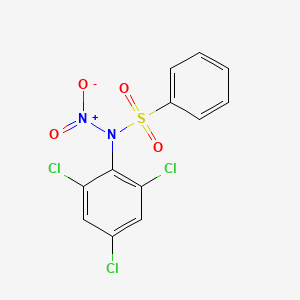
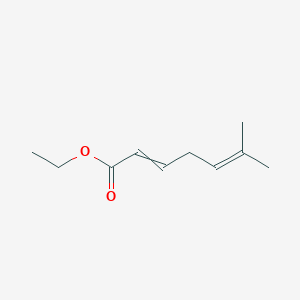
![1,1'-(Octylazanediyl)bis[3-(octyloxy)propan-2-ol]](/img/structure/B12568757.png)
![8-Methoxy-4,4,6-trimethyl-7,8-dihydro-1H-pyrido[3,4-D][1,3]oxazin-2(4H)-one](/img/structure/B12568765.png)
![4-[Methyl(prop-2-en-1-yl)amino]benzaldehyde](/img/structure/B12568779.png)
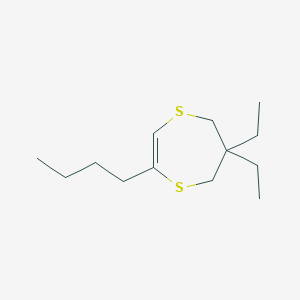
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1-oxo-3-phenyl-, phenylmethyl ester](/img/structure/B12568787.png)
![5-[(E)-(4-Nitrophenyl)diazenyl]benzene-1,3-diol](/img/structure/B12568795.png)
![4-[(2-Ethylhexyl)amino]-4-oxo-2-sulfobutanoic acid](/img/structure/B12568798.png)
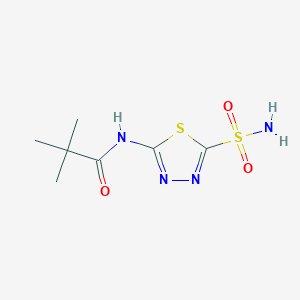
![Phosphonic acid, [(1S)-1-hydroxypropyl]-, bis(1-methylethyl) ester](/img/structure/B12568803.png)
